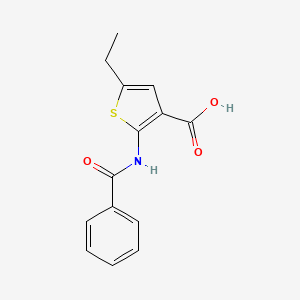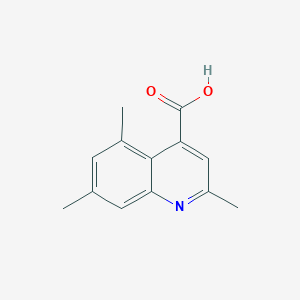
2,5,7-trimethylquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7-trimethylquinoline-4-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It is characterized by the presence of three methyl groups at positions 2, 5, and 7 on the quinoline ring, and a carboxylic acid group at position 4. This compound is a yellow crystalline solid that is soluble in organic solvents but insoluble in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-trimethylquinoline-4-carboxylic acid typically involves the alkylation of quinoline derivatives followed by carboxylation. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. Subsequent methylation and carboxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production .
化学反応の分析
Types of Reactions
2,5,7-trimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学的研究の応用
2,5,7-trimethylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,5,7-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the methyl and carboxylic acid groups.
2-methylquinoline: A simpler derivative with a single methyl group at position 2.
4-hydroxyquinoline: A derivative with a hydroxyl group at position 4 instead of a carboxylic acid group.
Uniqueness
2,5,7-trimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2,5,7-trimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(13(15)16)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKOJRQDEGEPIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360701 |
Source


|
| Record name | 2,5,7-trimethylquinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-02-3 |
Source


|
| Record name | 2,5,7-trimethylquinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

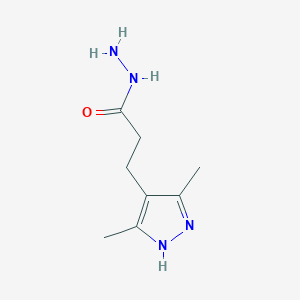
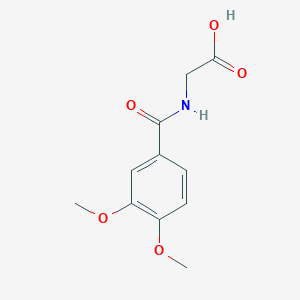
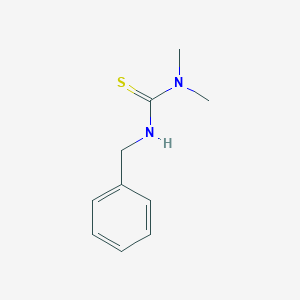
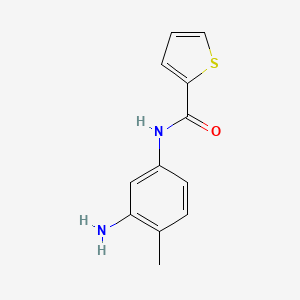

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)
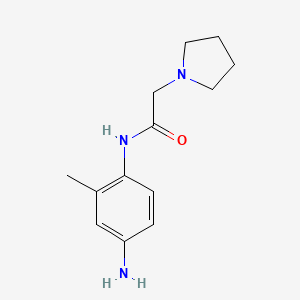

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
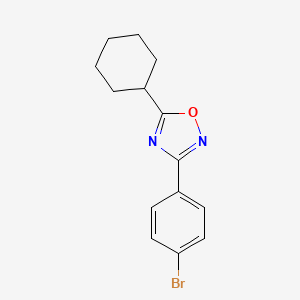
![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)
